[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl group and the pyrrolidinylmethanone moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific applications.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which share the core structure but differ in their substituents. Examples include:
- 6-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
- 6-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
Uniqueness
The uniqueness of 6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substituents, which confer distinct chemical and biological properties. The methoxyphenyl group, for example, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other derivatives.
Conclusion
6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies aim to further elucidate its properties and expand its uses, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H20N4O2/c1-22-18-16(12-20-22)15(19(24)23-9-3-4-10-23)11-17(21-18)13-5-7-14(25-2)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
GOIBLMGMJQBYLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4 |
Origin of Product |
United States |
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